Dodecyl octanoate

Descripción general

Descripción

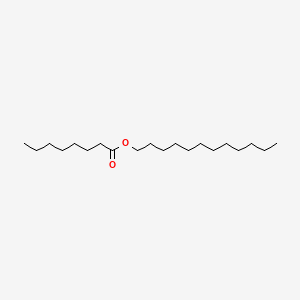

Dodecyl octanoate, also known as octanoic acid dodecyl ester, is an ester compound with the molecular formula C20H40O2. It is formed by the esterification of octanoic acid (caprylic acid) and dodecanol (lauryl alcohol). This compound is known for its applications in various industries, including cosmetics, lubricants, and as a surfactant.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dodecyl octanoate is typically synthesized through the esterification reaction between octanoic acid and dodecanol. The reaction is catalyzed by an acid, commonly sulfuric acid, and involves heating the reactants to facilitate the formation of the ester. The general reaction is as follows:

C8H16O2+C12H26O→C20H40O2+H2O

Industrial Production Methods: In industrial settings, the esterification process is carried out in large reactors where octanoic acid and dodecanol are mixed in the presence of an acid catalyst. The reaction mixture is heated under reflux to remove the water formed during the reaction, driving the equilibrium towards the formation of this compound. The product is then purified through distillation or other separation techniques to obtain the desired ester.

Types of Reactions:

Hydrolysis: this compound can undergo hydrolysis in the presence of an acid or base to yield octanoic acid and dodecanol. Acidic hydrolysis is the reverse of esterification, while basic hydrolysis (saponification) produces a carboxylate salt and an alcohol.

Reduction: Reduction of this compound with reducing agents like lithium aluminum hydride can yield the corresponding alcohols, octanol and dodecanol.

Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.

Common Reagents and Conditions:

Hydrolysis: Acidic hydrolysis uses a strong acid like hydrochloric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.

Reduction: Lithium aluminum hydride is a common reducing agent for esters.

Transesterification: Catalysts like sodium methoxide or sulfuric acid are used to facilitate the reaction.

Major Products:

Hydrolysis: Octanoic acid and dodecanol.

Reduction: Octanol and dodecanol.

Transesterification: A different ester and alcohol depending on the reactants used.

Aplicaciones Científicas De Investigación

Chemistry

Dodecyl octanoate serves as a solvent and intermediate in organic synthesis. Its unique properties make it suitable for various chemical reactions, including:

- Esterification : Used as a reactant to produce other esters.

- Solvent : Acts as a medium for dissolving organic compounds in laboratory settings.

Biology

In biological research, this compound is employed to study lipid metabolism and enzyme activity. Notably, it interacts with lipases, enzymes responsible for hydrolyzing lipids. This interaction is crucial for understanding metabolic pathways involving lipids and energy production in cells.

Case Study: Lipid Metabolism

- Research indicates that this compound influences cellular processes such as cell signaling and gene expression. It modulates lipogenesis in adipocytes, which is essential for understanding fat storage and metabolism.

Medicine

This compound has potential applications in drug delivery systems due to its biocompatibility and ability to form stable emulsions. Its properties allow it to act as a carrier for hydrophobic drugs, enhancing their solubility and bioavailability.

Example Applications :

- Formulation of Pharmaceuticals : Used in the development of formulations that require emulsification of lipid-soluble drugs.

- Nutritional Supplements : Investigated for its role in ketogenic diets aimed at treating neurological disorders .

Industry

In industrial applications, this compound is utilized in:

- Cosmetics : Functions as an emollient and surfactant, enhancing skin feel and product stability.

- Lubricants : Employed in formulations requiring reduced friction.

- Surfactants : Its surfactant properties make it effective in various cleaning products and formulations .

Biochemical Pathways

- The metabolism occurs predominantly in astrocytes, influencing neurotransmitter synthesis and energy production within cells.

Cellular Effects

Mecanismo De Acción

The mechanism of action of dodecyl octanoate primarily involves its interaction with lipid membranes and enzymes. As an ester, it can be hydrolyzed by lipases to release octanoic acid and dodecanol, which can then participate in various metabolic pathways. Its surfactant properties allow it to reduce surface tension and enhance the solubility of hydrophobic compounds, making it useful in formulations and emulsions.

Comparación Con Compuestos Similares

Dodecyl acetate: An ester formed from acetic acid and dodecanol, used in fragrances and flavorings.

Dodecyl laurate: An ester of lauric acid and dodecanol, used in cosmetics and personal care products.

Dodecyl palmitate: An ester of palmitic acid and dodecanol, used as an emollient in skincare products.

Uniqueness: Dodecyl octanoate is unique due to its specific combination of octanoic acid and dodecanol, which imparts distinct physical and chemical properties. Its relatively low molecular weight compared to longer-chain esters makes it more volatile and easier to handle in various applications. Additionally, its balanced hydrophilic-lipophilic properties make it an effective surfactant and emulsifier.

Actividad Biológica

Dodecyl octanoate, a medium-chain fatty acid ester (C20H40O2), is primarily recognized for its surfactant properties and potential biological activities. This compound is derived from dodecanol and octanoic acid, and it has been studied for various applications, including its effects on cellular processes, antimicrobial activity, and its role in metabolic pathways.

1. Surfactant Properties and Cellular Effects

This compound exhibits significant surfactant properties, which can influence cellular interactions and functions. Its ability to disrupt cellular membranes allows it to penetrate bacterial cells, leading to microbial death by inhibiting DNA replication and lipase synthesis. This characteristic makes it a potential candidate for antimicrobial applications against various pathogens, including Escherichia coli and Staphylococcus aureus .

2. Antioxidant and Anti-inflammatory Effects

Research indicates that octanoate, a component of this compound, can enhance antioxidant enzymatic activities while reducing oxidative stress in intestinal tissues. In studies involving Larimichthys crocea, dietary supplementation with octanoate improved intestinal morphology and reduced pro-inflammatory cytokine levels, suggesting a protective role against inflammation . This anti-inflammatory effect may extend to this compound due to its structural similarities.

3. Modulation of Gut Microbiota

This compound has been linked to the modulation of gut microbiota. In animal studies, octanoate supplementation has shown the ability to restore microbial dysbiosis by increasing beneficial bacteria such as Lactobacillus. This restoration is crucial for maintaining gut health and preventing conditions associated with dysbiosis .

4. Role in Fatty Acid Oxidation and DNA Repair

Recent findings suggest that fatty acids like octanoate facilitate DNA double-strand break repair through fatty acid oxidation (FAO). FAO supports homologous recombination repair mechanisms, which are vital for maintaining genomic stability under genotoxic stress. This compound may play a similar role due to its composition, potentially enhancing cellular responses to DNA damage .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated that at specific concentrations, this compound effectively inhibited the growth of pathogenic bacteria, showcasing its potential as an antibacterial agent in food preservation and clinical settings.

Case Study 2: Intestinal Health in Aquaculture

In aquaculture studies involving Larimichthys crocea, dietary supplementation with octanoate improved intestinal health by enhancing barrier function and reducing inflammation. This case highlights the compound's application in promoting gut health in aquatic species, which can translate into better growth performance and disease resistance.

Research Findings Summary

Análisis De Reacciones Químicas

Hydrolysis

Hydrolysis is a fundamental reaction for esters, breaking the compound into its constituent acid and alcohol under specific conditions:

-

Acidic Hydrolysis :

In the presence of a strong acid (e.g., HCl or H₂SO₄), dodecyl octanoate reacts with water to form octanoic acid and dodecanol:This reaction is reversible and requires elevated temperatures for significant conversion .

-

Basic Hydrolysis (Saponification) :

Under alkaline conditions (e.g., NaOH), the ester undergoes saponification to yield octanoate salts and dodecanol:This reaction is irreversible and commonly utilized in industrial surfactant production .

Oxidation

This compound can undergo oxidation at the ester’s alkyl chains under aggressive conditions:

-

Strong Oxidizing Agents :

Reaction with KMnO₄ or CrO₃ in acidic media cleaves the long-chain dodecyl group, producing shorter-chain carboxylic acids (e.g., hexanoic acid) and CO₂ .

Reduction

Catalytic hydrogenation or use of reducing agents like LiAlH₄ reduces the ester to two primary alcohols:

This reaction is valuable for generating fatty alcohols used in cosmetics and detergents .

Transesterification

In the presence of alcohols and acid/base catalysts, this compound exchanges alkoxy groups:

This method is employed to synthesize modified esters with tailored properties .

Mechanistic Insights

-

Hydrolysis : Proceeds via nucleophilic acyl substitution, with water or hydroxide ions attacking the electrophilic carbonyl carbon.

-

Reduction : LiAlH₄ donates hydride ions, reducing the ester to primary alcohols.

Propiedades

IUPAC Name |

dodecyl octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O2/c1-3-5-7-9-10-11-12-13-15-17-19-22-20(21)18-16-14-8-6-4-2/h3-19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYQTUTLMOLEYNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9066592 | |

| Record name | Octanoic acid, dodecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20292-09-5 | |

| Record name | Dodecyl octanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20292-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecyl octanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020292095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoic acid, dodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octanoic acid, dodecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecyl octanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.711 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DODECYL OCTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U627TBL66 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.